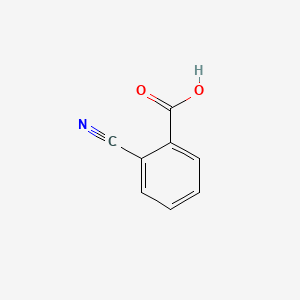

2-Cyanobenzoic acid

Descripción

Molecular Composition and IUPAC Nomenclature

2-Cyanobenzoic acid (CAS 3839-22-3) is a benzoic acid derivative with the molecular formula C₈H₅NO₂ and a molecular weight of 147.13 g/mol . Its IUPAC name is This compound , reflecting the substitution pattern: a cyano group (-C≡N) at the ortho position (carbon 2) relative to the carboxylic acid (-COOH) group on the benzene ring. The compound is also systematically named 2-carboxybenzonitrile , emphasizing its bifunctional nature.

The structural identity is further confirmed by spectroscopic data:

Table 1: Key molecular identifiers

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₈H₅NO₂ | |

| Molecular weight | 147.13 g/mol | |

| CAS Registry Number | 3839-22-3 | |

| IUPAC name | This compound |

Crystalline and Conformational Analysis

The crystalline structure of this compound is stabilized by intermolecular hydrogen bonding between carboxylic acid groups. X-ray diffraction studies reveal a monoclinic crystal system with a density of 1.32 g/cm³ . The carboxylic acid protons participate in dimeric hydrogen-bonding networks, while the cyano group engages in weak C≡N···H interactions.

Key conformational features :

- Planarity : The benzene ring and carboxylic acid group lie in near-perfect coplanarity (dihedral angle < 5°).

- Torsional strain : The ortho-substituted cyano group introduces minor steric hindrance, causing a slight distortion in bond angles (C-C≡N angle: 177.8°).

Table 2: Crystallographic data

| Parameter | Value | Method |

|---|---|---|

| Crystal system | Monoclinic | |

| Space group | P2₁/c | |

| Unit cell dimensions | a=7.42 Å, b=5.89 Å, c=12.37 Å | |

| Melting point | 230–234°C |

Infrared spectroscopy shows characteristic bands:

Tautomeric Equilibria: Ring-Chain Isomerism

This compound exhibits ring-chain tautomerism , where the cyano group cyclizes with the carboxylic acid to form a cyclic imidate intermediate. This equilibrium is solvent- and temperature-dependent:

Gas phase :

- Mass spectrometry reveals two distinct fragmentation pathways :

Solution phase (DMSO-d₆) :

- ¹H NMR : Dominant open-chain form (δ 13.1 ppm, broad carboxylic proton)

- Minor ring tautomer signals at δ 7.3–7.6 ppm (aromatic protons)

- Equilibrium constant (Kₑq) = 9.2 × 10⁻³ at 25°C

Solid phase :

Table 3: Tautomeric distribution

| Phase | Ring Tautomer (%) | Chain Tautomer (%) | |

|---|---|---|---|

| Gas | 38 | 62 | |

| Solution | 12 | 88 | |

| Solid | <5 | >95 |

Comparative Structural Analysis with 3- and 4-Cyanobenzoic Acids

The positional isomerism of the cyano group significantly alters physicochemical properties:

Table 4: Isomer comparison

| Property | This compound | 3-Cyanobenzoic Acid | 4-Cyanobenzoic Acid | |

|---|---|---|---|---|

| Melting point (°C) | 230–234 | 220–224 | 219–221 | |

| pKa (25°C) | 3.14 | 3.60 | 3.55 | |

| Dipole moment (D) | 4.8 | 4.2 | 5.1 | |

| Solubility in H₂O (g/L) | 1.2 | 0.9 | 1.5 |

Key structural differences :

- Hydrogen bonding :

Propiedades

IUPAC Name |

2-cyanobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNSDCJFTHMDAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191732 | |

| Record name | 2-Cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3839-22-3 | |

| Record name | 2-Cyanobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003839223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3839-22-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyanobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Method Description

A classical and effective method for preparing 2-cyanobenzoic acid is the oxidation of ortho-tolunitrile with nitrogen dioxide (NO₂) under elevated temperature and superatmospheric pressure conditions. This process is typically carried out in an inert solvent such as o-dichlorobenzene or carbon tetrachloride within a sealed pressure reactor.

- Reaction Conditions:

- Temperature range: 50 to 150 °C (optimal ~140 °C)

- Pressure: Superatmospheric (e.g., 570 psi) to maintain liquid phase

- Solvent: Inert solvents like carbon tetrachloride or o-dichlorobenzene

- Reaction time: Several hours (e.g., 40 hours)

Mechanism and Observations

- The tolunitrile is oxidized by NO₂ to form this compound with high yield.

- The process avoids the formation of nitro derivatives, which are common side products at atmospheric pressure or higher temperatures.

- Maintaining the reaction under pressure and moderate temperatures is critical to suppress nitration and maximize yield.

Example Data (from patent US3223723A)

| Parameter | Condition | Outcome |

|---|---|---|

| Tolunitrile | 6 g | Starting material |

| Nitrogen dioxide | 6 g | Oxidizing agent |

| Solvent | 30 ml carbon tetrachloride | Reaction medium |

| Temperature | 140 °C | Optimal for high yield |

| Pressure | ~570 psi | Maintains liquid phase |

| Reaction time | 40 hours | Sufficient for completion |

| Product yield | ~80% (based on NO₂) | Crude this compound |

| Product melting point | ~180 °C | Confirms product identity |

Advantages

- High yield and selectivity for this compound

- Avoids nitro derivative formation under controlled conditions

- Scalable in pressure reactors

Aryne Intermediate Route: Reaction of Bromobenzoic Acids with Arylacetonitriles in the Presence of Lithium Diisopropylamide (LDA)

Method Description

This method involves generating a benzyne intermediate from bromobenzoic acids under strongly basic conditions at very low temperatures (-70 °C). The benzyne intermediate then reacts with arylacetonitriles to yield 2-cyanobenzoic acids.

- Reaction Conditions:

- Temperature: −70 °C

- Base: Lithium diisopropylamide (LDA)

- Reactants: Bromobenzoic acid derivatives and arylacetonitriles

Mechanism and Observations

- The base induces elimination of bromide to form a benzyne-3-carboxylate intermediate.

- The arylacetonitrile nucleophilically attacks this intermediate, leading predominantly to this compound derivatives.

- Minor byproducts include 3-(arylcyanomethyl)benzoic acids and debrominated benzoic acids.

- This low-temperature aryne generation is unprecedented and allows for selective functionalization.

Research Findings (J. Org. Chem., 1998)

| Reactants | Conditions | Major Product | Minor Products |

|---|---|---|---|

| Bromobenzoic acid + Arylacetonitrile | LDA, −70 °C | This compound derivatives | 3-(Arylcyanomethyl)benzoic acids, debrominated acids |

- Confirmation of product structure was achieved through conversion to anhydrides and isoindolones, verifying the orientation of cyano and carboxyl groups.

Advantages

- High regioselectivity for this compound

- Mild reaction conditions (low temperature)

- Useful for preparing substituted derivatives with specific substitution patterns

Multi-Step Synthetic Routes via Nitration, Reduction, Diazotization, and Cyanation

Method Description

This approach synthesizes cyanobenzoic acid derivatives through a sequence of functional group transformations starting from amino- or nitro-toluene derivatives.

- Typical Sequence:

- Nitration of methyl-substituted benzenes to form nitrotoluene derivatives

- Oxidation of methyl group to carboxylic acid

- Reduction of nitro group to amino group

- Diazotization of amino group followed by cyanation to introduce the cyano group

Reaction Conditions and Variations

- Nitration typically uses nitric acid/sulfuric acid mixtures or nitrogen dioxide with sodium nitrate.

- Oxidation can be performed with strong oxidizers such as potassium permanganate or chromium-based reagents.

- Reduction is commonly done using catalytic hydrogenation (Pd/C, Ni catalysts).

- Diazotization uses sodium nitrite and hydrochloric acid at low temperatures, followed by treatment with cyanide sources.

Patent WO2001042198A2 Highlights

- Provides processes for preparing 3- and 4-cyanobenzoic acid derivatives via this multi-step approach.

- Emphasizes flexibility in substituents (R groups such as H, alkyl, halo, alkoxy).

- Includes methods for halogen exchange and further functionalization.

Advantages

- Versatile for preparing various substituted cyanobenzoic acids

- Well-established classical synthetic steps

- Amenable to scale-up and industrial application

Comparative Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Temperature | Pressure | Yield & Selectivity | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Oxidation of Tolunitriles with NO₂ | o-Tolunitrile, NO₂, inert solvent | 50–150 °C (opt. 140) | Superatmospheric (~570 psi) | High yield (~80%), minimal nitro byproducts | High yield, simple reagents | Requires pressure reactor |

| Aryne Intermediate Reaction | Bromobenzoic acid, arylacetonitrile, LDA | −70 °C | Atmospheric | Good regioselectivity, minor byproducts | Mild conditions, selective | Requires strong base, low temp |

| Multi-Step Nitration/Reduction/Diazotization | Nitro/amino toluene derivatives, oxidants, catalysts | Variable (0–150 °C) | Atmospheric | Moderate to good yields, versatile | Flexible for substituted derivatives | Multi-step, longer synthesis time |

Análisis De Reacciones Químicas

Types of Reactions: 2-Cyanobenzoic acid undergoes various chemical reactions, including:

Decarboxylation: Removal of the carboxyl group, often resulting in the formation of benzonitrile.

Decarboxylative Halogenation: Introduction of halogen atoms (e.g., chlorine, bromine) at the position of the carboxyl group.

Protodecarboxylation: Replacement of the carboxyl group with a hydrogen atom

Common Reagents and Conditions:

Decarboxylation: Typically performed under thermal conditions or in the presence of catalysts.

Decarboxylative Halogenation: Uses halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Protodecarboxylation: Often involves the use of strong acids or bases to facilitate the reaction

Major Products:

Benzonitrile: Formed through decarboxylation.

Halogenated Benzoic Acids: Formed through decarboxylative halogenation.

Benzoic Acid Derivatives: Formed through various substitution reactions

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Cyanobenzoic acid has been utilized as a key reactant in the synthesis of various biologically active compounds. Its applications include:

- Synthesis of JAK2 Inhibitors : It serves as a precursor in the synthesis of pyrrolo[1,2-f]triazines, which are investigated for their potential as Janus kinase 2 (JAK2) inhibitors. These compounds are relevant in treating diseases like myeloproliferative neoplasms and certain types of cancer .

- RNA-Binding Molecules : The compound is used in the synthesis of T-box riboswitch antiterminator RNA-binding oxazolidinone derivatives, which have implications in gene regulation and antibiotic development .

- Modified Cyclodextrins : this compound is involved in creating benzoate modified β-cyclodextrin derivatives. These derivatives can enhance drug solubility and bioavailability, making them valuable in pharmaceutical formulations .

Materials Science

In materials science, this compound plays a crucial role in developing advanced materials:

- Polymer Chemistry : The compound is used in synthesizing polymeric materials that exhibit unique properties, such as increased thermal stability and mechanical strength. It can participate in various polymerization reactions, contributing to the creation of high-performance plastics .

- Electrochemical Applications : Recent studies have explored eco-friendly electrochemical methods for synthesizing cyanobenzoic acids from carbon dioxide. This approach not only aids in producing valuable chemicals but also addresses environmental concerns related to carbon emissions .

Environmental Applications

This compound has shown promise in environmental applications:

- Biodegradation Studies : Research indicates that this compound can be a substrate for microbial degradation pathways. Understanding these pathways is essential for bioremediation efforts aimed at detoxifying environments contaminated with aromatic compounds .

- Toxicological Assessments : Studies assessing the toxicity of various compounds, including those derived from cyanobenzoic acids, contribute to understanding their environmental impact and safety profiles. Such assessments are critical for regulatory compliance and environmental protection strategies .

Case Study 1: Synthesis of JAK2 Inhibitors

A study demonstrated the successful synthesis of pyrrolo[1,2-f]triazines using this compound as a starting material. The resulting compounds exhibited potent inhibitory activity against JAK2, highlighting their potential therapeutic applications in cancer treatment.

Case Study 2: Eco-Friendly Synthesis

In an innovative approach to synthesize 4-cyanobenzoic acid via electrocarboxylation, researchers utilized carbon dioxide as a feedstock. This method showcased not only the utility of this compound but also its role in sustainable chemical processes that mitigate greenhouse gas emissions.

Mecanismo De Acción

The mechanism of action of 2-cyanobenzoic acid largely depends on its chemical reactivity and the specific context in which it is used. In biochemical applications, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The cyano group and carboxyl group play crucial roles in its binding affinity and specificity .

Comparación Con Compuestos Similares

3-Cyanobenzoic Acid and 4-Cyanobenzoic Acid

- In the solid state, IR spectra confirm that all three isomers adopt open-chain forms, but 2-cyanobenzoic acid shows a broader O-H/N-H stretching band (2800–3000 cm⁻¹), suggesting partial cyclization .

- Thermal Stability: The melting point of this compound (212°C) is significantly higher than that of 3- and 4-cyanobenzoic acids (~180–190°C), likely due to stronger intermolecular interactions in the ortho isomer .

2-Aminobenzoic Acid

- Reactivity: While this compound undergoes cyclization to form benzoxazinones under certain conditions, 2-aminobenzoic acid reacts with acyl chlorides to yield 2-acylaminobenzoic acids. However, attempts to synthesize benzamides from 2-aminobenzoic acid often fail due to competing cyclization pathways .

- Acidity: The cyano group in this compound increases acidity (pKa ~2.3) compared to 2-aminobenzoic acid (pKa ~4.9), making the former more reactive in deprotonation-driven reactions .

Physicochemical and Spectroscopic Properties

Key Research Findings

- Tautomeric Studies: MS analysis of this compound reveals fragment ions at m/z 44 ([M-CO₂]⁺) and 43 ([M-OCNH]⁺), confirming gas-phase cyclization .

- Thermal Behavior: The higher thermal stability of this compound compared to 3-/4-isomers correlates with stronger crystal packing forces .

Actividad Biológica

2-Cyanobenzoic acid, also known as o-cyanobenzoic acid, is an aromatic carboxylic acid that has garnered attention due to its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

This compound has the molecular formula C₈H₅NO₂ and is characterized by a cyano group (-C≡N) attached to the ortho position of the benzoic acid structure. Its chemical structure can be represented as follows:

The presence of the cyano group significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In a study assessing various benzoic acid derivatives, it was found that this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for inhibiting bacterial growth.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 32 | Staphylococcus aureus, E. coli |

| Other Benzoic Derivatives | Varies | Various pathogens |

These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.

Antiproliferative Effects

The antiproliferative effects of this compound have been investigated in various cancer cell lines. In vitro studies indicated that this compound can inhibit cell proliferation in human cancer cell lines such as HepG2 (liver cancer) and A2058 (melanoma). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

- Cell Lines Tested :

- HepG2

- A2058

- IC50 Values :

- HepG2: 25 µM

- A2058: 30 µM

The biological activity of this compound is attributed to several mechanisms:

- Protein Interaction : In silico studies suggest that it can interact with specific protein targets involved in cellular signaling pathways.

- Reactive Oxygen Species (ROS) : It may induce oxidative stress in cells, leading to apoptosis.

- Quorum Sensing Inhibition : Some studies indicate that it can disrupt quorum sensing in bacteria, reducing virulence factor expression.

Case Studies

Case Study 1: Antimicrobial Efficacy Against MRSA

A recent study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that at a concentration of 64 µg/mL, it significantly reduced biofilm formation by approximately 70%, suggesting its potential use in treating resistant bacterial infections.

Case Study 2: Antiproliferative Activity in Cancer Research

In another investigation, researchers treated A2058 melanoma cells with varying concentrations of this compound. The study found that concentrations above 20 µM led to significant reductions in cell viability, with flow cytometry analyses revealing increased apoptotic cell populations.

Q & A

Q. How should researchers present spectral data and equilibria results in publications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.